3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one
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Overview
Description
3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a benzoxazole ring, a triazine ring, and a sulfanyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with formic acid or its derivatives under acidic conditions.
Attachment of the Sulfanyl Group: The benzoxazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.
Formation of the Triazine Ring: The final step involves the cyclization of the intermediate compound with an appropriate nitrile or amidine under basic or acidic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the benzoxazole ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the sulfanyl group or within the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine or benzoxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could lead to the discovery of new therapeutic agents.
Industry
In industrial chemistry, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals. Its unique reactivity can be harnessed to produce materials with desirable properties.
Mechanism of Action
The mechanism of action of 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group and the heterocyclic rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5(2H)-one: Similar structure with a methyl group instead of an ethyl group.
3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-phenyl-1,2,4-triazin-5(2H)-one: Similar structure with a phenyl group instead of an ethyl group.
3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-isopropyl-1,2,4-triazin-5(2H)-one: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one lies in its specific combination of functional groups and ring systems. The presence of the ethyl group may influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
CAS No. |
824983-18-8 |
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Molecular Formula |
C13H12N4O2S |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylmethylsulfanyl)-6-ethyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H12N4O2S/c1-2-8-12(18)15-13(17-16-8)20-7-11-14-9-5-3-4-6-10(9)19-11/h3-6H,2,7H2,1H3,(H,15,17,18) |
InChI Key |
UOWLDSKIGFKRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(NC1=O)SCC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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